molecular formula C16H15ClFNO2S B2884381 2-CHLORO-4-FLUORO-N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}BENZAMIDE CAS No. 1448136-02-4

2-CHLORO-4-FLUORO-N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}BENZAMIDE

Cat. No.: B2884381
CAS No.: 1448136-02-4
M. Wt: 339.81
InChI Key: PPQDANVJEKGOKQ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}benzamide is a benzamide derivative characterized by a 2-chloro-4-fluoro-substituted aromatic ring and a hydroxyethyl side chain bearing a 4-(methylsulfanyl)phenyl group. The chloro and fluoro substituents are electron-withdrawing, likely influencing electronic distribution and metabolic stability. Its synthesis and crystallization may involve techniques like X-ray diffraction (e.g., SHELX programs for structural refinement) .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2S/c1-22-12-5-2-10(3-6-12)15(20)9-19-16(21)13-7-4-11(18)8-14(13)17/h2-8,15,20H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQDANVJEKGOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-CHLORO-4-FLUORO-N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-CHLORO-4-FLUORO-N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}BENZAMIDE undergoes various chemical reactions, including:

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-CHLORO-4-FLUORO-N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-4-FLUORO-N-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The following analysis compares the target compound with structurally related benzamides, focusing on substituents, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target : 2-Chloro-4-Fluoro-N-{2-Hydroxy-2-[4-(Methylsulfanyl)Phenyl]Ethyl}Benzamide 2-Cl, 4-F, hydroxyethyl, 4-(methylsulfanyl)phenyl ~365.9 (calculated)* Balanced lipophilicity (thioether), hydrogen-bonding (hydroxyl), metabolic lability (thioether)
N-{5-Chloro-4-[(4-Chlorophenyl)(Cyano)Methyl]-2-Methylphenyl}-2-Hydroxybenzamide 5-Cl, 2-Me, cyano, 4-Cl-phenyl Not reported Dual chloro substituents, cyano group (electron-withdrawing), potential CYP inhibition risks
4-Chloro-N-(4-Methoxy-2-Nitro-Phenyl)-Benzamide 4-Cl, 4-MeO, 2-NO₂ 306.7 Nitro group (strong electron-withdrawing), methoxy (solubility enhancer), high reactivity
4-Amino-5-Chloro-N-[2-[Ethyl[(4-Methoxyphenyl)Methyl]Amino]Ethyl]-2-Methoxybenzamide 4-NH₂, 5-Cl, 2-MeO, ethyl-methoxyphenyl Not reported Amino group (hydrogen bonding), methoxy (polarity), potential CNS activity
2-Chloro-N-(4-Chloro-3-(Pyridin-2-Yl)Phenyl)-4-(Methylsulfonyl)Benzamide 2-Cl, 4-(methylsulfonyl), pyridinyl 417.3 (calculated) Sulfonyl group (oxidized, polar), pyridine (metal coordination, target specificity)

*Calculated based on formula: C₁₆H₁₄ClFNO₂S.

Key Structural and Functional Insights

Substituent Effects on Reactivity and Stability: The target’s methylsulfanyl group is less polar than the sulfonyl group in , which may reduce oxidative metabolic stability but improve membrane permeability.

Hydrogen-Bonding and Solubility: The hydroxyl group in the target and enhances solubility and target interaction, whereas methoxy () and amino () groups offer similar benefits with varying polarity.

The nitro group in is associated with mutagenic risks, while the target’s chloro-fluoro combination is more typical of FDA-approved drugs (e.g., fluoroquinolones).

Molecular Weight and Drug-Likeness :

  • The target’s molecular weight (~365.9 g/mol) approaches the upper limit of Lipinski’s rule (500 g/mol), whereas (306.7 g/mol) and (likely ~400 g/mol) may exhibit better bioavailability.

Research Findings and Trends

  • Synthetic Accessibility : Compounds like and are prioritized in drug development due to straightforward crystallization (e.g., using acetone/ethyl acetate mixtures ). The target’s hydroxyethyl-thioether side chain may pose synthesis challenges.
  • Structural Characterization : SHELX programs () are widely used for crystallographic refinement of such compounds, though specific data for the target are lacking.
  • Safety Profiles: highlights hazards for nitro- and cyano-substituted benzamides (e.g., mutagenicity ), whereas the target’s substituents are less overtly hazardous.

Biological Activity

The compound 2-Chloro-4-Fluoro-N-{2-Hydroxy-2-[4-(Methylsulfanyl)Phenyl]Ethyl}Benzamide is a benzamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18ClF N2O2S
  • Molecular Weight : 348.84 g/mol
  • SMILES Notation : CC(C(C1=CC=C(C=C1Cl)F)S(=O)(=O)NCC(=O)N)O

Research indicates that benzamide derivatives often exhibit diverse biological activities through various mechanisms. For instance, the presence of the chloro and fluoro substituents in this compound may enhance its interaction with biological targets, potentially modulating enzyme activity or receptor binding.

Antitumor Activity

Recent studies have demonstrated that certain benzamide derivatives exhibit significant antitumor activity. A related compound, 4-[bis-(2-Chloroethyl)-Amino]-Benzamide , was shown to inhibit tumor growth effectively by targeting histone deacetylase (HDAC) enzymes, particularly HDAC3, with an IC50 value of 95.48 nM . This suggests that similar mechanisms may be applicable to this compound, warranting further investigation.

Cardiovascular Effects

A study on a structurally similar 4-hydroxy-furanyl-benzamide derivative revealed its effectiveness in reducing infarct area and improving left ventricular pressure in heart failure models . The mechanism involved activation of M2-muscarinic receptors and nitric oxide synthase, indicating potential cardiovascular benefits for the compound under discussion.

Study 1: Anticancer Properties

In a xenograft model study involving FNA , a benzamide derivative, significant tumor growth inhibition was observed (TGI of 48.89%) compared to standard treatments . This underscores the potential of benzamide derivatives, including our compound of interest, in cancer therapy.

Study 2: Cardiovascular Research

Another investigation assessed the impact of a related benzamide on ischemia-reperfusion injury in rat hearts. The results indicated a reduction in both infarct size and left ventricular pressure, suggesting protective effects against heart failure . These findings may be extrapolated to hypothesize similar effects for this compound.

Data Table: Summary of Biological Activities

Activity Type Related Compound Effect Mechanism
Antitumor4-[bis-(2-Chloroethyl)-Amino]-BenzamideTGI: 48.89%HDAC inhibition
Cardiovascular4-Hydroxy-Furanyl-BenzamideReduced infarct areaM2 receptor activation, NOS involvement
General Benzamide EffectsVariousDiverse biological activitiesEnzyme modulation, receptor binding

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2-chloro-4-fluoro-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}benzamide?

  • Methodological Answer : Synthesis optimization requires careful selection of starting materials (e.g., 4-fluorobenzenesulfonyl chloride derivatives) and reaction conditions. Key steps include:

  • Nucleophilic substitution : Use of triethylamine as a base to facilitate coupling reactions between benzamide precursors and sulfanyl-containing intermediates .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency due to their ability to stabilize ionic intermediates .
  • Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., protecting group removal) to prevent side reactions .
    • Data Validation : Monitor reaction progress via TLC or HPLC-MS to confirm intermediate formation and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, focusing on aromatic protons (δ 7.2–8.1 ppm) and sulfanyl group signals (δ 2.5–3.0 ppm) .
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry and intramolecular hydrogen bonding involving the hydroxyethyl group .
  • Mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to rule out impurities .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Methodological Answer : Address contradictions via:

  • Target-specific assays : Use isothermal titration calorimetry (ITC) to measure binding affinities for putative targets (e.g., kinases, GPCRs) and compare with enzyme inhibition assays .
  • Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity measurements .
  • Computational docking : Perform molecular dynamics simulations to predict binding modes and reconcile discrepancies between in vitro and in silico results .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 2–9) and analyze degradation products via LC-MS to identify labile groups (e.g., sulfanyl or benzamide hydrolysis) .
  • Oxidative stress testing : Expose the compound to H2_2O2_2 or cytochrome P450 enzymes to simulate metabolic oxidation pathways .
  • Thermal stability analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and identify stable polymorphs .

Q. How can researchers elucidate the role of the methylsulfanyl group in modulating pharmacological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs replacing the methylsulfanyl group with methoxy, methyl, or hydrogen, then compare bioactivity in cell-based assays .
  • Electron density mapping : Utilize density functional theory (DFT) to analyze electron distribution around the sulfanyl group and its impact on ligand-receptor interactions .
  • Proteomics : Perform pull-down assays with sulfanyl-modified probes to identify binding partners in target tissues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

  • Methodological Answer :

  • Standardize solvent systems : Compare solubility in consistent solvents (e.g., DMSO, PBS) and document temperature/pH conditions .
  • Use of co-solvents : Evaluate solubility enhancement via cyclodextrin inclusion complexes or lipid-based formulations .
  • Validate via nephelometry : Quantify insoluble aggregates dynamically to avoid overestimating solubility in static assays .

Q. What analytical approaches reconcile variations in cytotoxicity data between 2D vs. 3D cell models?

  • Methodological Answer :

  • Tumor spheroid assays : Compare IC50_{50} values in 3D spheroids vs. monolayer cultures to assess penetration efficiency .
  • Microfluidics-based platforms : Simulate tumor microenvironments to evaluate compound diffusion and hypoxia-related resistance mechanisms .
  • Transcriptomic profiling : Identify differentially expressed genes (e.g., efflux pumps) in 3D models that may reduce compound efficacy .

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